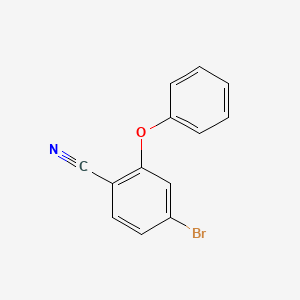![molecular formula C10H14ClNO2 B1443063 2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride CAS No. 37563-54-5](/img/structure/B1443063.png)
2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride
Übersicht
Beschreibung
“2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 37563-54-5 . It has a molecular weight of 215.68 .
Molecular Structure Analysis
The InChI code for “2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride” is1S/C10H13NO2.ClH/c11-6-5-8-1-3-9(4-2-8)7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure and connectivity. Physical And Chemical Properties Analysis
“2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride” is a white to off-white crystalline powder . It has a melting point of 230-232 °C . The compound should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Supercapacitor Applications
A study focused on enhancing the pseudocapacitance performance of poly orthoaminophenol (POAP) films by incorporating derivatives of phenylglycine, including 2-[4-(2-Aminoethyl)phenyl]acetic acid derivatives. The research demonstrated that these derivatives significantly improve the electrochemical properties of POAP, making them promising candidates for supercapacitor applications. The specific capacitance of POAP/B-Me electrode was exhibited as high as 614.3 F/g, compared to 261 F/g for POAP film alone, showcasing the potential of these derivatives in energy storage technologies (Kowsari et al., 2019).
Antimicrobial Activity
Derivatives of 2-[4-(2-Aminoethyl)phenyl]acetic acid have been synthesized and evaluated for antimicrobial activities. For instance, novel compounds synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid demonstrated good antimicrobial activity against standard strains, indicating the potential of these derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
Organic Synthesis and Chemical Transformations
The reactivity of the amino and carboxy terminal groups of 4-amino-3-phenylbutanoic acid, closely related to 2-[4-(2-Aminoethyl)phenyl]acetic acid, was utilized to prepare tetrazole-containing derivatives. This demonstrates the compound's versatility in organic synthesis, offering pathways to synthesize novel organic compounds with potential pharmaceutical applications (Putis et al., 2008).
Synthesis of Bioactive Compounds
Another research avenue involves the synthesis of novel bioactive compounds from 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, derived from hydroxyphenylacetic acid. These compounds were tested for antimicrobial activity, showing superior in vitro activity compared to standard drugs, highlighting their potential in medical applications (Jayadevappa et al., 2012).
Chemical Characterization and Solubility Studies
The solubility of various phenylacetic acid derivatives, including p-aminophenylacetic acid, was studied in different solvents. This research is crucial for understanding the molecular interactions and solute-solvent relationships, impacting the development of pharmaceutical formulations and industrial processes (Gracin & Rasmuson, 2002).
Eigenschaften
IUPAC Name |
2-[4-(2-aminoethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-6-5-8-1-3-9(4-2-8)7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAUNQAWCZAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



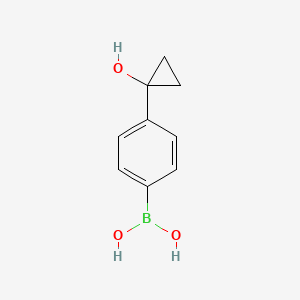
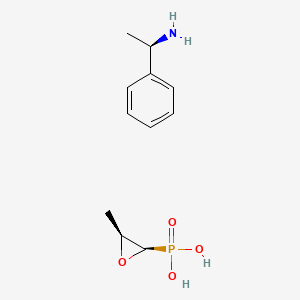

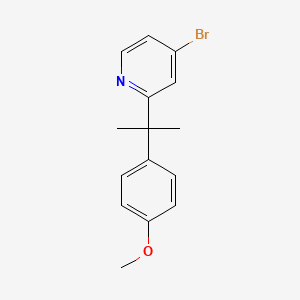

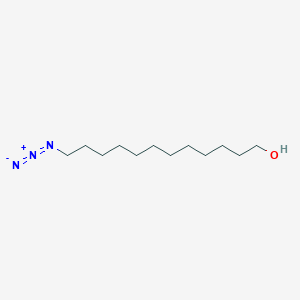
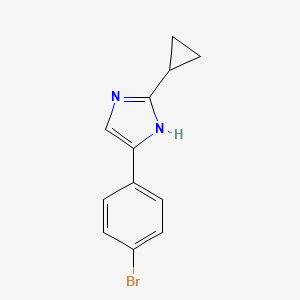
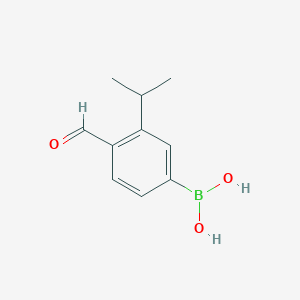

![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)

